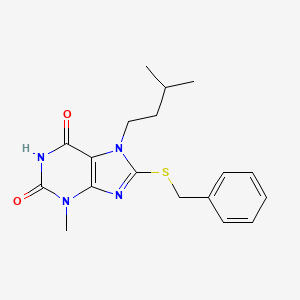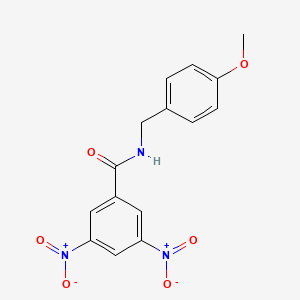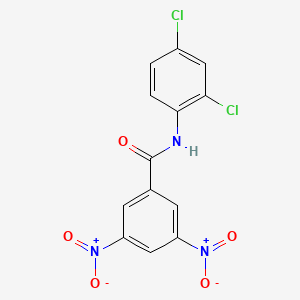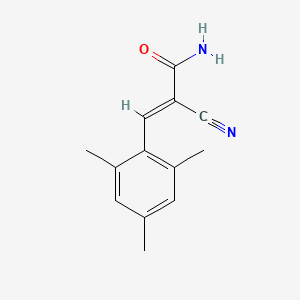![molecular formula C13H9N3O5 B11989802 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol CAS No. 90284-73-4](/img/structure/B11989802.png)
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol is an organic compound with the molecular formula C13H9N3O5 It is a derivative of nitrophenol and is characterized by the presence of nitro groups and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol typically involves the condensation of 4-nitrophenol with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the Schiff base. The reaction mixture is usually heated under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The nitro groups can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: 4-Amino-2-{(E)-[(3-aminophenyl)methylidene]amino}phenol.
Oxidation: 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}quinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying nitro group reductions and Schiff base formations.
Biology: Investigated for its potential antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates, which can interact with DNA, proteins, and other biomolecules. This interaction can lead to the inhibition of cellular processes, making the compound effective against certain bacteria and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenol
- 3-Nitrobenzaldehyde
- 4-Amino-2-{(E)-[(3-aminophenyl)methylidene]amino}phenol
Uniqueness
4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol is unique due to the presence of both nitro and phenolic hydroxyl groups, which confer distinct chemical reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
90284-73-4 |
|---|---|
Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
4-nitro-2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9N3O5/c17-13-5-4-11(16(20)21)7-12(13)14-8-9-2-1-3-10(6-9)15(18)19/h1-8,17H |
InChI Key |
DWHJMJYTAJZJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)


![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989793.png)
![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)
